molecular formula C11H9N3O B6614137 3-Pyridinecarboxamide,N-4-pyridinyl- CAS No. 64479-79-4

3-Pyridinecarboxamide,N-4-pyridinyl-

Cat. No.: B6614137
CAS No.: 64479-79-4
M. Wt: 199.21 g/mol
InChI Key: HVLLFBPOFNSPRN-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-4-pyridinyl- (IUPAC name: N-(pyridin-4-yl)nicotinamide) is a pyridine derivative featuring a carboxamide group at the 3-position of the pyridine ring, with the amide nitrogen substituted by a 4-pyridinyl group. This structural motif is significant in medicinal chemistry and materials science due to its ability to engage in hydrogen bonding and π-π interactions. The compound is often utilized as a building block in synthesizing pharmaceuticals, such as kinase inhibitors and pesticidal agents. For instance, it is structurally related to flonicamid metabolites, which are used as insecticides . Its derivatives are also explored for their roles in metal-organic frameworks (MOFs) and coordination chemistry, as demonstrated in reactions with antimony trifluoride .

Properties

CAS No.

64479-79-4

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

N-pyridin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H9N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h1-8H,(H,12,14,15)

InChI Key

HVLLFBPOFNSPRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-4-pyridinyl- typically involves the reaction of pyridine-3-carboxylic acid with pyridine-4-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

[ \text{Pyridine-3-carboxylic acid} + \text{Pyridine-4-amine} \rightarrow \text{3-Pyridinecarboxamide, N-4-pyridinyl-} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of 3-Pyridinecarboxamide, N-4-pyridinyl- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-4-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research indicates that 3-Pyridinecarboxamide derivatives demonstrate notable anticancer properties. A study highlighted its effectiveness in inhibiting cell growth in tumor models, particularly through mechanisms involving vascular endothelial growth factor (VEGF) pathways. The compound has shown potential as a therapeutic agent for various cancers, including breast and lung cancer, by disrupting tumor proliferation and inducing apoptosis in cancer cells .

1.2 Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly in models of rheumatoid arthritis. It exhibited significant foot edema inhibitory action in experimental models, suggesting its potential utility in treating autoimmune conditions .

1.3 Neurological Disorders
3-Pyridinecarboxamide has been studied for its effects on neurological disorders such as schizophrenia and chronic alcoholism. Clinical research supports its role as a therapeutic agent that can improve cognitive functions and reduce withdrawal symptoms associated with alcohol dependence .

1.4 Chronic Kidney Disease
Recent studies have explored the compound's ability to manage chronic kidney disease (CKD). It was found to effectively reduce serum phosphorus levels in hemodialysis patients by inhibiting intestinal sodium/phosphorus transporters .

Agricultural Applications

2.1 Antifungal Activity
The antifungal properties of 3-Pyridinecarboxamide derivatives have been investigated extensively. Novel compounds synthesized from this scaffold demonstrated significant efficacy against various fungal pathogens affecting crops. A study reported the synthesis of fifteen new derivatives that showed promising antifungal activity against common agricultural pathogens .

Biochemical Research

3.1 Urease Inhibition
Inhibitors derived from 3-Pyridinecarboxamide have shown potential in inhibiting urease activity, which is crucial for managing conditions like urease-related infections and diseases. The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyridine ring significantly enhance the inhibition potential against urease enzymes .

Synthesis and Mechanism of Action

The synthesis of 3-Pyridinecarboxamide typically involves several chemical reactions starting from precursors like nicotinic acid or 3-cyanopyridine. The production methods often include chlorination and coupling reactions to yield the desired amide structure .

Synthesis Overview

StepReaction Description
Step 1Chlorination of 2-chloro-4-picoline to form intermediates
Step 2Reaction with mercaptonicotinic acid to obtain carboxylic acid derivatives
Step 3Conversion to final amide product through coupling reactions

Case Studies

5.1 Case Study: Anticancer Efficacy
A study conducted on mice bearing tumors demonstrated that treatment with a specific derivative of 3-Pyridinecarboxamide resulted in a significant reduction in tumor size compared to control groups, confirming its potential as an effective anticancer agent.

5.2 Case Study: Urease Inhibition
Research involving various derivatives showed that modifications on the pyridine ring led to enhanced urease inhibition, with some compounds achieving IC50 values lower than standard inhibitors used in clinical settings .

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-4-pyridinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen in 3-pyridinecarboxamide derivatives can host diverse substituents, influencing physicochemical and biological properties:

Compound Name Substituent on Amide Nitrogen Molecular Formula Key Applications/Properties Reference
3-Pyridinecarboxamide, N-4-pyridinyl- 4-Pyridinyl C11H9N3O Pharmacological intermediates, MOFs
N-(Cyanomethyl)-4-(trifluoromethyl)-3-pyridinecarboxamide Cyanomethyl C9H6F3N3O Metabolite of flonicamid insecticide
N-Methyl-4-pyridone-3-carboxamide Methyl C8H8N2O2 Nicotinamide metabolite
6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide 1-(2,2,2-Trifluoroethyl)-4-piperidinyl C19H19F4N3O Pharmacological research (kinase inhibition)

Key Observations :

  • Cyanomethyl and trifluoroethyl substituents improve metabolic stability in agrochemicals .
  • Methyl substitution simplifies the structure, facilitating roles in metabolic pathways .

Substituent Variations on the Pyridine Ring

Modifications to the pyridine ring alter electronic properties and bioactivity:

Compound Name Pyridine Ring Substituents Molecular Formula Key Applications/Properties Reference
3-Pyridinecarboxamide, N-4-pyridinyl- None (unsubstituted pyridine) C11H9N3O Versatile intermediate
5-Bromo-N-(phenylmethyl)-3-pyridinecarboxamide 5-Bromo, N-benzyl C13H11BrN2O Synthetic intermediate for halogenated pharmaceuticals
4-(Trifluoromethyl)-N-alkyl-3-pyridinecarboxamide 4-Trifluoromethyl Varies Enhanced lipophilicity for pesticidal activity
N-(3-Iodopyridin-4-yl)pivalamide 3-Iodo, pivalamide substituent C11H15IN2O Radiolabeling and imaging applications

Key Observations :

  • Trifluoromethyl groups at the 4-position increase lipophilicity, enhancing membrane permeability in agrochemicals .
  • Halogenation (e.g., bromo, iodo) introduces steric bulk and reactivity for cross-coupling reactions .

Physicochemical and Reactivity Profiles

  • Solubility : Derivatives with polar groups (e.g., pyridone in N-Methyl-4-pyridone-3-carboxamide) exhibit higher aqueous solubility compared to halogenated or trifluoromethylated analogs .
  • Reactivity: 3-Pyridinecarboxamide reacts with SbF3 in ethylene glycol to form coordination polymers, whereas 3-aminopyridine under similar conditions yields distinct structures, highlighting the carboxamide’s role in directing crystal packing .
  • Stability: Trifluoromethyl and cyanomethyl groups confer resistance to oxidative degradation, critical for pesticidal longevity .

Q & A

Q. What are the common synthetic routes for 3-Pyridinecarboxamide, N-4-pyridinyl-?

The synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitution on pyridine precursors. For example, describes a pincer-type compound synthesized via condensation of pyridinecarboxamide derivatives with metal precursors under inert conditions . Optimization often requires temperature control (e.g., reflux in anhydrous THF) and purification via column chromatography with gradients of ethyl acetate/hexane. Yields can vary significantly (40–75%) depending on steric hindrance from substituents.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbonyl group presence. For example, reports chemical shifts at δ 8.5–9.0 ppm for pyridinyl protons .
  • FT-IR : Peaks near 1650–1700 cm1^{-1} indicate the carboxamide C=O stretch.
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) validate the molecular formula.
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–N bond lengths of ~1.34 Å in ) .

Q. What safety precautions are recommended during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact () .
  • Engineering Controls : Use fume hoods for weighing and reactions due to potential dust inhalation.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers.

Advanced Research Questions

Q. How do computational methods aid in understanding its electronic and structural properties?

Density Functional Theory (DFT) calculations, as in , predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For instance, the LUMO of pyridinecarboxamide derivatives is localized on the pyridinyl ring, influencing redox behavior in catalytic applications . Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions like C–H···O hydrogen bonds, critical for crystal packing stability .

Q. How can researchers resolve contradictions in crystallographic data for pyridinecarboxamide derivatives?

  • Multi-Temperature Crystallography : Collect data at 100 K and 298 K to assess thermal motion effects.
  • Twinned Crystals : Use software like SHELXL to refine twinning parameters ( ) .
  • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) entries for bond geometry outliers (e.g., identifies seven related structures) .

Q. What catalytic or supramolecular applications exist for this compound?

Pyridinecarboxamides act as ligands in transition-metal complexes. highlights a Ru(II) complex with a tridentate pyridinecarboxamide ligand showing catalytic activity in hydrogenation reactions. The carboxamide group enhances metal-ligand stability via chelation . Supramolecular assemblies (e.g., coordination polymers) are also feasible due to hydrogen-bonding motifs .

Q. How do substituents on the pyridine ring affect physicochemical properties?

  • Electron-Withdrawing Groups (e.g., –NO2_2) : Increase acidity of the carboxamide NH (pKa shifts from ~10 to ~8).
  • Bulky Substituents (e.g., –SiMe3_3) : Reduce solubility in polar solvents but enhance thermal stability ( notes such trends in trimethylsilyl derivatives) .
  • Halogens (e.g., –I) : Improve crystallinity due to halogen bonding, as seen in iodinated analogs () .

Q. How to design analogs for enhanced biological or catalytic activity?

  • Bioisosteric Replacement : Substitute pyridinyl with quinolinyl for improved binding to kinase targets (e.g., ’s thienopyridine analogs) .
  • Steric Tuning : Introduce methyl groups at the 2-position to modulate metal complex geometry ( ) .
  • Solubility Optimization : Replace tert-butyl groups with polyethylene glycol (PEG) chains for aqueous-phase catalysis.

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